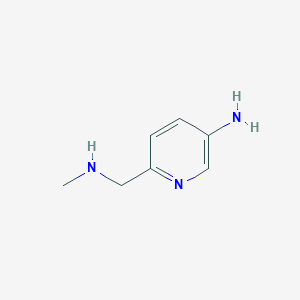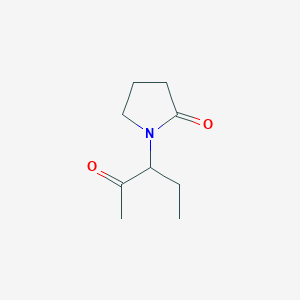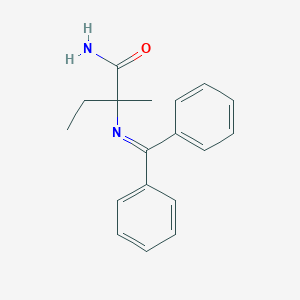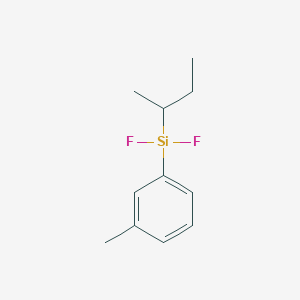![molecular formula C15H19F3N2 B14181958 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[35]nonane is a chemical compound with the molecular formula C15H19F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazaspiro nonane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with a diazaspiro nonane precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the diazaspiro nonane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzyl chloride: A precursor used in the synthesis of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane.
Diazaspiro nonane derivatives: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a diazaspiro nonane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H19F3N2 |
|---|---|
Molekulargewicht |
284.32 g/mol |
IUPAC-Name |
6-[[4-(trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C15H19F3N2/c16-15(17,18)13-4-2-12(3-5-13)8-20-7-1-6-14(11-20)9-19-10-14/h2-5,19H,1,6-11H2 |
InChI-Schlüssel |
QCAJUGLRCRMEGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC2)CN(C1)CC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)


![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)




![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)

![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)

